molecular formula C21H22ClN3O3 B1669576 CP-91149 CAS No. 186392-40-5

CP-91149

货号: B1669576
CAS 编号: 186392-40-5
分子量: 399.9 g/mol
InChI 键: HINJNZFCMLSBCI-PKOBYXMFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

CP-91149 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 连续流化学和自动化合成等技术通常用于提高效率和可扩展性 .

化学反应分析

科学研究应用

Glycogenolysis Inhibition

In preclinical studies, CP-91149 has been shown to significantly inhibit glucagon-stimulated glycogenolysis in both rat and human hepatocytes. For instance, treatment with this compound at concentrations as low as 0.3 μM resulted in more than 80% inhibition of glycogen breakdown stimulated by glucagon and forskolin .

Table 1: Effects of this compound on Glycogenolysis

Treatment Concentration (μM)% Inhibition of Glycogenolysis
0.3>80%
10Significant (P < 0.05)
30Significant (P < 0.01)

In Vivo Studies

In vivo experiments on diabetic ob/ob mice demonstrated that oral administration of this compound led to significant glucose lowering without inducing hypoglycemia. Specifically, doses ranging from 25 to 50 mg/kg resulted in a decrease in plasma glucose levels by approximately 100–120 mg/dl within three hours post-administration .

Table 2: Plasma Glucose Levels Post this compound Treatment

Dose (mg/kg)Plasma Glucose Reduction (mg/dl)
25100
50120

These findings suggest that this compound may be beneficial for patients with type 2 diabetes by reducing hepatic glucose output.

Applications in Cancer Research

Recent studies have explored the potential use of this compound in cancer therapy, particularly its effects on tumor cell lines expressing high levels of glycogen phosphorylase. For example, treatment with this compound has been associated with growth inhibition in non-small cell lung carcinoma cells (A549), where it induced glycogen accumulation and G1-phase cell cycle arrest .

Mechanisms in Cancer Cells

The inhibition of glycogen phosphorylase by this compound leads to altered energy metabolism within cancer cells, promoting apoptosis under specific conditions. This is particularly relevant in cancers such as clear cell renal cell carcinoma (ccRCC), where aberrant glycogen metabolism has been linked to tumor growth and resistance to therapies like sunitinib .

Table 3: Effects of this compound on Cancer Cell Lines

Cell LineIC50 (μM)Observed Effect
A549 (NSCLC)0.5Growth inhibition
ccRCCN/ARestored drug sensitivity

生物活性

CP-91149 is a synthetic compound recognized primarily as an inhibitor of glycogen phosphorylase (PYG), an enzyme critical in glycogen metabolism. Its biological activity has been extensively studied, particularly in the context of diabetes and cancer. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological effects, mechanisms of action, and potential therapeutic applications.

This compound functions by inhibiting glycogen phosphorylase, which plays a pivotal role in glycogenolysis—the process of breaking down glycogen into glucose. The compound has shown significant inhibitory effects on both human liver glycogen phosphorylase and the brain isoform of the enzyme.

  • Inhibition Potency : The compound exhibits an IC50 of approximately 0.13 µM for human liver glycogen phosphorylase in the presence of glucose, highlighting its potency as an inhibitor .
  • Glycogen Accumulation : Inhibition of PYG leads to increased glycogen storage in cells, which can result in reduced glucose availability for energy production, thereby influencing cellular metabolism significantly .

1. In Diabetes Research

This compound has been investigated for its potential to lower blood glucose levels in diabetic models. In studies involving ob/ob mice, administration of this compound at doses ranging from 25 to 50 mg/kg resulted in a notable decrease in plasma glucose levels (by 100-120 mg/dl) without causing hypoglycemia . This effect is attributed to the inhibition of glycogenolysis, leading to reduced glucose output from the liver.

StudyDose (mg/kg)Glucose Reduction (mg/dl)Hypoglycemia Observed
25-50100-120No

2. In Cancer Research

Recent studies have explored the use of this compound in cancer therapy, particularly in clear cell ovarian and renal cancers. The compound has demonstrated antiproliferative effects and induced oxidative stress in cancer cell lines, suggesting its potential as a therapeutic agent.

  • Cell Line Studies : In vitro experiments showed that this compound treatment led to reduced ATP levels and increased reactive oxygen species (ROS) production, indicating energetic stress on cancer cells .
  • Combination Therapy : Notably, this compound exhibited synergistic effects when combined with paclitaxel chemotherapy, enhancing the efficacy against resistant cancer cell lines .

3. Impact on Cell Cycle and Growth

This compound has been shown to induce G1-phase cell cycle arrest in various cell types, including A549 non-small cell lung carcinoma cells. This arrest correlates with increased glycogen accumulation and inhibition of cyclin E-CDK2 activity, leading to growth retardation .

Case Study 1: Diabetic Ob/Ob Mice

A study involving diabetic ob/ob mice treated with this compound demonstrated significant reductions in blood glucose levels alongside increased hepatic glycogen content. The results indicated that this compound effectively inhibited glycogenolysis without affecting overall animal health.

Case Study 2: Clear Cell Ovarian Cancer

In a recent study on clear cell ovarian cancer cells, treatment with this compound resulted in enhanced sensitivity to traditional chemotherapeutics due to induced mitochondrial stress and ROS accumulation. This suggests a potential role for this compound as an adjunct therapy in cancer treatment regimens.

属性

IUPAC Name

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINJNZFCMLSBCI-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171897
Record name CP-91149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-40-5
Record name CP-91149
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-91149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186392-40-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-91149
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-91149
Reactant of Route 2
Reactant of Route 2
CP-91149
Reactant of Route 3
Reactant of Route 3
CP-91149
Reactant of Route 4
Reactant of Route 4
CP-91149
Reactant of Route 5
Reactant of Route 5
CP-91149
Reactant of Route 6
CP-91149

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。